3-Amino-4-cyanopyridine
Overview
Description
3-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It has a molecular weight of 119.13 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 4-position and an amino group attached to the 3-position . The InChI key for 3-Amino-4-cyanopyridine is PEZNQSQPDQLHPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-4-cyanopyridine has a density of 1.2±0.1 g/cm³, a boiling point of 332.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.1±23.7 °C . The compound has a molar refractivity of 32.7±0.4 cm³ .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
3-Amino-4-cyanopyridine serves as a crucial intermediate in the synthesis of a variety of synthetically useful and novel heterocyclic systems. Its chemical reactivity and methods of preparation have been extensively studied, highlighting its significance in synthetic chemistry (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).
Role in Antimicrobial and Antifungal Agents
This compound is a key precursor in synthesizing analogues of natural products like visnagin and khellin, which exhibit antibacterial and antifungal activities. Fused pyrido[2,3-d]pyrimidines derived from 3-Amino-4-cyanopyridine have shown significant biological activity in this regard (Abu-Zied, Mohamed, Al-Duiaj, & Zaki, 2014).
Catalysis and Synthesis Techniques
In catalysis, ytterbium perfluorooctanoate has been used to synthesize 2-amino-3-cyanopyridine derivatives, demonstrating the compound's versatility in various chemical synthesis methods and its environmental friendliness (Tang, Wang, Yao, Zhang, & Wang, 2011).
Anticancer Potential
Notably, 3-Amino-4-cyanopyridine derivatives have been investigated for their potential as anti-colorectal cancer agents. They have shown promising results in inhibiting the STAT3 pathway, a crucial target in cancer therapy (Xu et al., 2019).
Development of Fluorescent Materials
This compound has also been used in the preparation of novel organic fluorescent materials, showcasing its application in material science. These derivatives exhibit good fluorescence intensity, making them potential candidates for various applications in this field (Wang, Zhu, Zhong, Sun, Tang, & Guo, 2014).
Diverse Chemical Reactions and Biological Properties
3-Amino-4-cyanopyridine plays a role in various chemical reactions, including multicomponent syntheses and substitution reactions with organometallics. It is also involved in the synthesis of sulfur-containing derivatives, indicating its broad scope in chemical research (Kadushkin, Faermark, Shvarts, & Granik, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminopyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZNQSQPDQLHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443301 | |
Record name | 3-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-cyanopyridine | |
CAS RN |
78790-79-1 | |
Record name | 3-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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